

Application Notes and Protocols for 4-Ethylbenzoate as a Flavoring Agent

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Compound of Interest

Compound Name: **4-Ethylbenzoate**

Cat. No.: **B1233868**

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Disclaimer: Publicly available information regarding the specific use of **4-Ethylbenzoate** (CAS: 36207-13-3) as a food flavoring agent, including its FEMA GRAS status, detailed flavor profile, odor threshold, and typical use levels in food products, is limited. The following application notes and protocols are based on general principles for aromatic esters and data available for structurally related compounds. Researchers and developers should perform their own evaluations to determine the suitability and safety of **4-Ethylbenzoate** for their specific applications.

Application Notes

Introduction

4-Ethylbenzoate, also known as ethyl **4-ethylbenzoate**, is an aromatic ester with the chemical formula $C_{11}H_{14}O_2$. While not as commonly cited as other alkyl benzoates like ethyl benzoate, its structure suggests potential for use as a flavoring agent in the food industry. Aromatic esters are well-known for their fruity and floral notes, and **4-ethylbenzoate** is described as having a fruity odor[1]. Its application would likely be in creating or enhancing fruit-like flavors in various food and beverage products.

Physicochemical Properties

A summary of the key physicochemical properties of **4-Ethylbenzoate** is provided in the table below. These properties are essential for understanding its behavior in different food matrices and during processing.

Property	Value	Reference
Chemical Name	Ethyl 4-ethylbenzoate	[2]
CAS Number	36207-13-3	[1][2][3][4][5][6][7]
Molecular Formula	C ₁₁ H ₁₄ O ₂	[3][5][7]
Molecular Weight	178.23 g/mol	[1][3][5][7]
Appearance	Colorless liquid	[1]
Boiling Point	129-130 °C @ 15 Torr	[1]
Flash Point	112.4 °C	[1][3]
Density	1.008 g/cm ³ (Predicted)	[3]
LogP	3.72 (Predicted)	[1]
Solubility	Insoluble in water; soluble in organic solvents.	

Flavor Profile (Anticipated)

Based on its chemical structure as an ethyl ester of a substituted benzoic acid, the flavor profile of **4-Ethylbenzoate** is anticipated to be fruity, possibly with floral and sweet undertones. It may contribute notes reminiscent of berries, cherries, or grapes, similar to other benzoates used in flavoring[8]. Sensory evaluation is required to determine its precise flavor characteristics and potential applications.

Regulatory Status

As of the latest search, a specific FEMA (Flavor and Extract Manufacturers Association) GRAS (Generally Recognized as Safe) status for **4-Ethylbenzoate** (CAS 36207-13-3) has not been identified in publicly accessible databases[9]. Similarly, it is not explicitly listed in the JECFA (Joint FAO/WHO Expert Committee on Food Additives) database or the EU's list of approved flavouring substances[10][11][12]. Users must ensure regulatory compliance within their specific region before any food application.

Experimental Protocols

Synthesis of 4-Ethylbenzoate (Fischer Esterification)

This protocol describes a general method for the synthesis of **4-ethylbenzoate** from 4-ethylbenzoic acid and ethanol using an acid catalyst.

Objective: To synthesize ethyl **4-ethylbenzoate** via Fischer esterification.

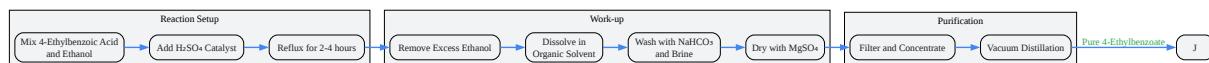
Materials:

- 4-Ethylbenzoic acid
- Anhydrous ethanol
- Concentrated sulfuric acid (catalyst)
- Sodium bicarbonate solution (5% w/v)
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
- Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

- In a round-bottom flask, dissolve 4-ethylbenzoic acid in an excess of anhydrous ethanol (e.g., 3-5 molar equivalents).
- Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-5% of the acid's weight) to the mixture while cooling the flask in an ice bath.
- Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- After cooling to room temperature, remove the excess ethanol using a rotary evaporator.
- Dissolve the residue in an organic solvent (e.g., diethyl ether).

- Transfer the solution to a separatory funnel and wash sequentially with:
 - Water
 - 5% Sodium bicarbonate solution (to remove unreacted acid)
 - Brine
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl **4-ethylbenzoate**.
- Purify the crude product by vacuum distillation.



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Figure 1: Synthesis workflow for **4-Ethylbenzoate**.

Sensory Evaluation Protocol: Triangle Test

This protocol determines if a sensory difference is perceptible between two samples, such as a control product and a product containing **4-ethylbenzoate**.

Objective: To determine if a perceptible difference exists between a control sample and a sample containing **4-ethylbenzoate**.

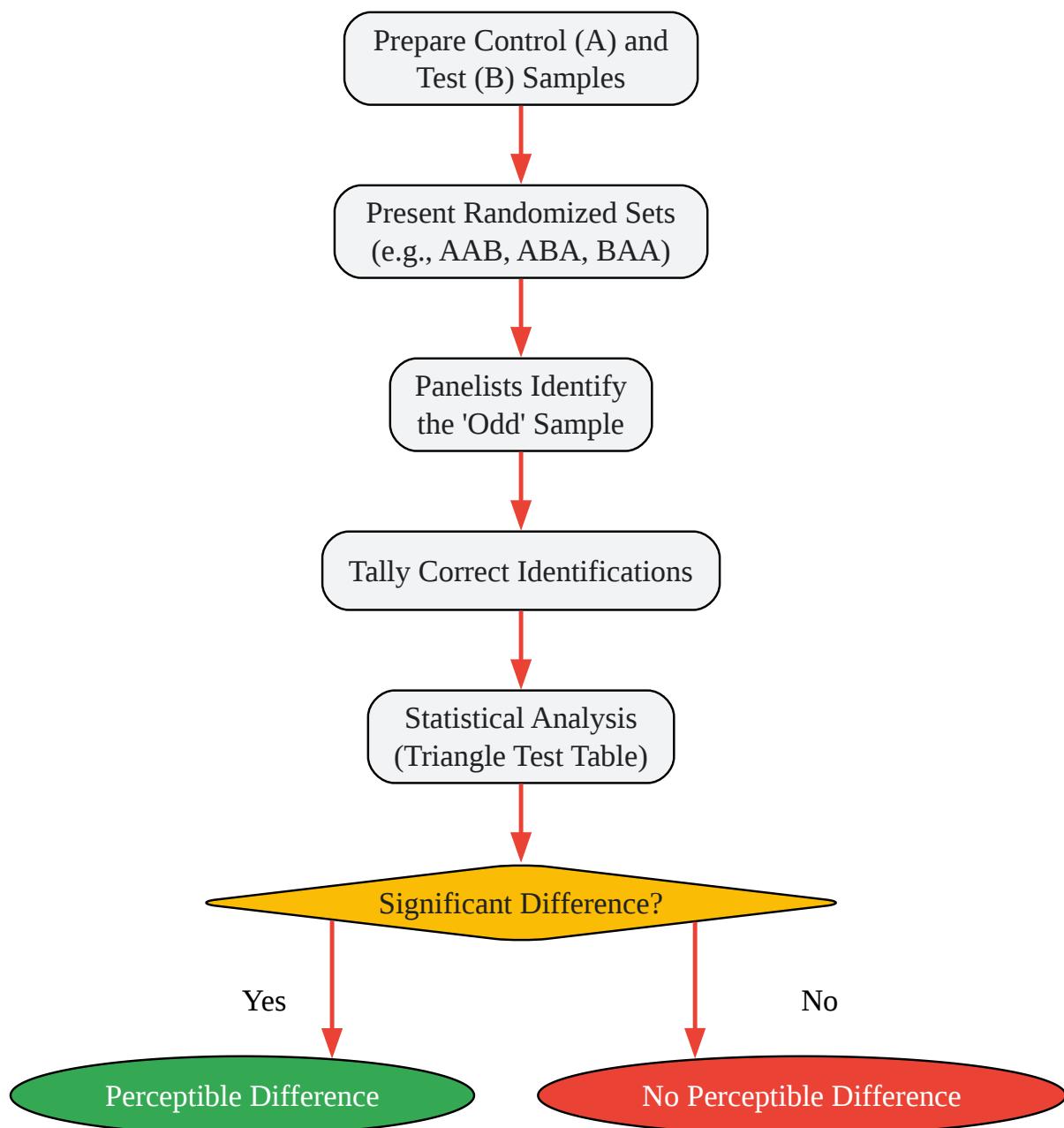
Materials:

- Control food/beverage product
- Test food/beverage product with a specific concentration of **4-ethylbenzoate**
- Sensory evaluation booths with controlled lighting and temperature

- Randomly coded sample cups
- Water and unsalted crackers for palate cleansing

Procedure:

- Panelist Selection: Recruit and screen 20-30 panelists for sensory acuity.
- Sample Preparation: Prepare a batch of the control product and a batch of the test product with a predetermined concentration of **4-ethylbenzoate**.
- Sample Presentation: For each panelist, present three coded samples: two are identical (either both control or both test) and one is different. The order of presentation should be randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).
- Evaluation: Instruct panelists to taste each sample from left to right and identify the "odd" or "different" sample. Panelists must make a choice.
- Data Analysis: Tally the number of correct identifications. Use a statistical table for triangle tests to determine if the number of correct responses is statistically significant (e.g., at $p < 0.05$).



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Figure 2: Workflow for Triangle Test sensory evaluation.

Analytical Quantification Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general HPLC method for the quantification of **4-ethylbenzoate** in a liquid food matrix (e.g., a beverage). Method validation is crucial before routine use.

Objective: To quantify the concentration of **4-ethylbenzoate** in a liquid food sample.

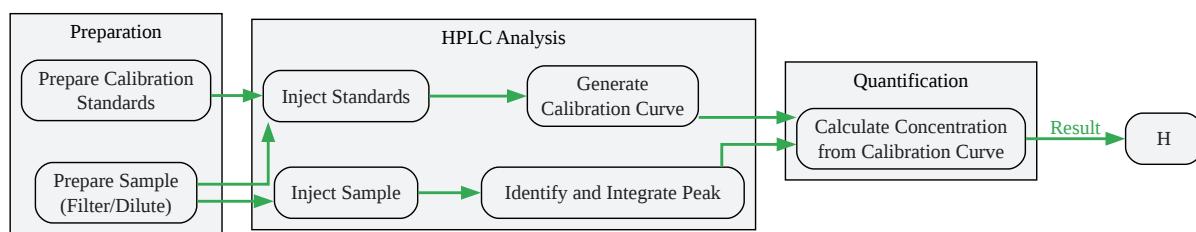
Materials:

- HPLC system with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 μ m)
- **4-Ethylbenzoate** reference standard
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Syringe filters (0.45 μ m)
- Sample vials

Procedure:

- Standard Preparation: Prepare a stock solution of **4-ethylbenzoate** in acetonitrile. From the stock solution, prepare a series of calibration standards of known concentrations.
- Sample Preparation:
 - Degas carbonated samples.
 - Filter the liquid sample through a 0.45 μ m syringe filter into an HPLC vial. Dilute with the mobile phase if the concentration is expected to be high.
- Chromatographic Conditions (Example):
 - Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v)
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 20 μ L

- Column Temperature: 30 °C
- UV Detection: Wavelength of maximum absorbance (to be determined by scanning the UV spectrum of the standard, likely around 230-240 nm)
- Analysis: Inject the calibration standards to generate a calibration curve. Inject the prepared sample.
- Quantification: Identify the peak for **4-ethylbenzoate** in the sample chromatogram by comparing its retention time with that of the standard. Quantify the concentration using the calibration curve.



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Figure 3: HPLC quantification workflow.

Stability Testing Protocol

This protocol provides a framework for assessing the stability of **4-ethylbenzoate** in a food product under various storage conditions, following ICH guidelines principles.

Objective: To evaluate the stability of **4-ethylbenzoate** in a food product over time under different temperature and humidity conditions.

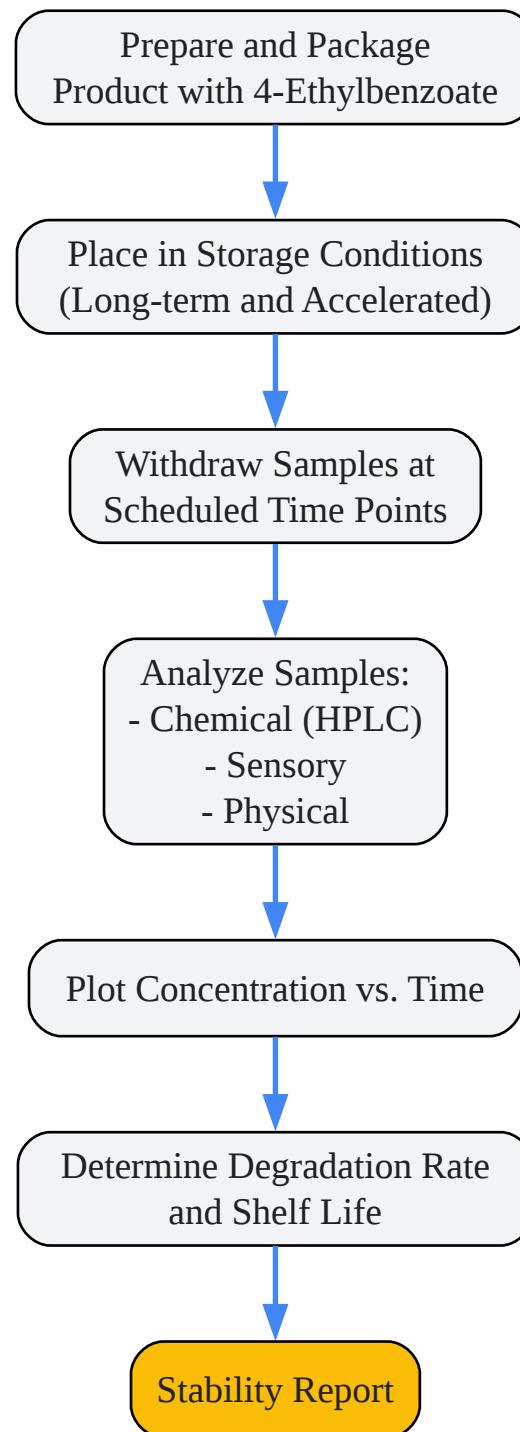
Materials:

- Food product containing a known concentration of **4-ethylbenzoate**

- Environmental chambers set to desired storage conditions
- Validated stability-indicating analytical method (e.g., HPLC as described above)

Procedure:

- Sample Preparation: Prepare a sufficient quantity of the food product containing **4-ethylbenzoate**. Package the product in its intended commercial packaging.
- Storage Conditions: Place samples in environmental chambers under the following conditions (based on ICH guidelines):
 - Long-term: $25\text{ }^{\circ}\text{C} \pm 2\text{ }^{\circ}\text{C}$ / 60% RH $\pm 5\%$ RH
 - Accelerated: $40\text{ }^{\circ}\text{C} \pm 2\text{ }^{\circ}\text{C}$ / 75% RH $\pm 5\%$ RH
- Testing Time Points:
 - Long-term: 0, 3, 6, 9, 12, 18, 24 months
 - Accelerated: 0, 3, 6 months
- Analysis: At each time point, withdraw samples from each storage condition and analyze for the concentration of **4-ethylbenzoate** using a validated stability-indicating analytical method. Also, evaluate sensory properties and physical appearance.
- Data Evaluation: Plot the concentration of **4-ethylbenzoate** as a function of time for each storage condition. Determine the degradation rate and predict the shelf life of the product with respect to the flavor component.



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Figure 4: Stability testing workflow.

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